Ctp-13c915n3 sodium salt

描述

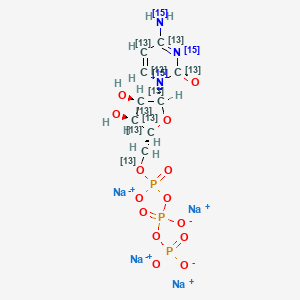

Ctp-13c915n3 sodium salt (CAS: 285978-16-7) is a stable isotopically labeled derivative of cytidine 5′-triphosphate (CTP). Its molecular formula is reported as 13C9H12(15N)3Na4O14P3 () or 13C9H1415N3Na2O14P3 (), with a molecular weight of 539.03 g/mol (). The compound is enriched with nine carbon-13 (13C) and three nitrogen-15 (15N) isotopes, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry-based studies.

Discrepancies in sodium stoichiometry (Na2 vs. Na4) across sources may arise from differences in salt hydration states or preparation methods.

属性

分子式 |

C9H12N3Na4O14P3 |

|---|---|

分子量 |

583.00 g/mol |

IUPAC 名称 |

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;;; |

InChI 键 |

ADFZKEPUVVAOFV-NUCSLUBTSA-J |

手性 SMILES |

[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves the synthesis of cytidine triphosphate, followed by isotopic labeling with carbon-13 and nitrogen-15. The compound is typically prepared in a 100 mM aqueous solution with 5 mM Tris buffer, ensuring high purity and isotopic enrichment .

Industrial Production Methods

Industrial production of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves large-scale synthesis using advanced techniques to ensure high isotopic purity (≥98 atom %) and chemical purity (≥95%) . The compound is stored at -20°C and shipped in dry ice to maintain stability .

化学反应分析

Types of Reactions

Cytidine-13C9,15N3 5′-triphosphate disodium salt solution undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .

Major Products Formed

Major products formed from these reactions include various derivatives of cytidine triphosphate, each with unique chemical and physical properties .

科学研究应用

Cytidine-13C9,15N3 5′-triphosphate disodium salt solution has a wide range of scientific research applications, including:

作用机制

The mechanism of action of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves its incorporation into nucleic acids, where it participates in various biochemical processes. The compound targets specific enzymes and pathways involved in nucleotide metabolism, influencing cellular functions and metabolic activities .

相似化合物的比较

Critical Notes and Discrepancies

- Formula Variations: The conflicting molecular formulas (Na2 vs. Users must verify stoichiometry for experimental reproducibility.

- Safety Data Gap : Explicit safety data (e.g., LD50, handling protocols) for Ctp-13c915n3 sodium salt is absent in the provided evidence. Cross-referencing with similar compounds (e.g., Custom Sodium, CAS unspecified) recommends standard precautions for sodium salts, including PPE and proper ventilation.

常见问题

Q. What are the recommended methodologies for synthesizing CTP-13C9,15N3 sodium salt in laboratory settings?

Synthesis of isotopically labeled salts like CTP-13C9,15N3 sodium salt typically involves neutralization reactions between isotopically enriched acids and bases. For example:

- Neutralization : React cytidine-13C9,15N3 triphosphate (acidic form) with sodium hydroxide under controlled pH (e.g., pH 7–8) to form the sodium salt .

- Purification : Use recrystallization or dialysis to isolate the product, ensuring removal of unreacted precursors. Confirm purity via HPLC-MS .

- Handling : Store in Tris-HCl buffer (5 mM, pH 7.5) to prevent hydrolysis, as indicated in stability protocols .

Q. How can researchers verify the isotopic labeling efficiency of CTP-13C9,15N3 sodium salt?

- Mass Spectrometry (MS) : Use high-resolution MS to detect the isotopic distribution. For 13C9 and 15N3 labeling, expect a mass shift of +9 Da (13C) and +3 Da (15N) compared to unlabeled CTP .

- NMR : 13C and 15N NMR spectra should show enriched peaks corresponding to labeled positions. For example, 13C NMR signals for cytidine’s ribose and base carbons will dominate .

- Reference Standards : Cross-validate with certified isotopically labeled standards to quantify labeling efficiency .

Q. What experimental precautions are critical when handling CTP-13C9,15N3 sodium salt?

- Contamination Control : Use RNase-free tools and buffers to prevent degradation, as the compound is sensitive to enzymatic hydrolysis .

- Storage : Aliquot and store at –20°C in anhydrous conditions to avoid freeze-thaw cycles, which may destabilize the triphosphate group .

- Safety : While no acute toxicity is reported, follow OSHA guidelines for handling sodium salts (e.g., PPE for dust inhalation prevention) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving CTP-13C9,15N3 sodium salt?

- Control Experiments : Compare reaction kinetics between labeled and unlabeled CTP using the same enzyme batch. Batch-to-batch variability in salt content or impurities (e.g., residual Tris buffer) may alter enzyme activity .

- Data Normalization : Account for isotopic effects (e.g., kinetic isotope effects) by normalizing activity to substrate concentration verified via UV-Vis or HPLC .

- Reproducibility : Document buffer composition, pH, and storage duration, as these factors influence triphosphate stability .

Q. What advanced techniques are suitable for studying the structural dynamics of CTP-13C9,15N3 sodium salt in solution?

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities with enzymes like RNA polymerase, accounting for buffer-induced heat changes .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) using cryoprotection protocols to stabilize the triphosphate group .

- Molecular Dynamics Simulations : Use isotopic labeling data to refine force field parameters for 13C and 15N atoms, improving simulation accuracy .

Q. How should researchers design experiments to assess the metabolic stability of CTP-13C9,15N3 sodium salt in cellular models?

- Pulse-Chase Assays : Introduce labeled CTP into cell cultures and track degradation via LC-MS/MS over time. Use unlabeled CTP as a control .

- Compartmental Analysis : Isolate cytoplasmic and mitochondrial fractions to study compartment-specific stability, as pH gradients affect hydrolysis rates .

- Data Interpretation : Normalize to internal standards (e.g., stable isotope-labeled ATP) to distinguish enzymatic degradation from abiotic hydrolysis .

Methodological Challenges & Solutions

Q. How can batch-to-batch variability in CTP-13C9,15N3 sodium salt impact experimental outcomes, and how is this mitigated?

- Variability Sources : Differences in salt content (e.g., Tris buffer residuals), water content, or isotopic impurities .

- Mitigation Strategies :

Q. What statistical approaches are recommended for analyzing conflicting data in studies using isotopically labeled salts?

- Meta-Analysis : Aggregate data from multiple studies, weighting results by methodological rigor (e.g., sample size, QC documentation) .

- Sensitivity Analysis : Test how variations in salt purity (±5%) or isotopic enrichment (±2%) affect conclusions .

- Error Propagation Models : Quantify uncertainty from isotopic labeling efficiency (e.g., 95% vs. 98% 13C enrichment) in kinetic calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。